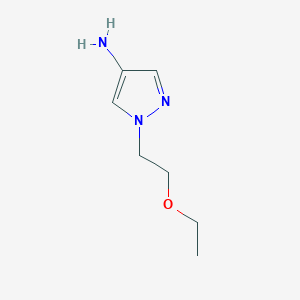

1-(2-Ethoxyethyl)-1H-pyrazol-4-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“1-(2-Ethoxyethyl)-2-(piperidin-4-yl)-1H-benzo[d]imidazole hydrochloride” is a compound that has been mentioned in the context of chemical research . Another related compound is “1-(2-Ethoxyethyl)piperazine” which is also used in chemical research .

Synthesis Analysis

While specific synthesis information for “1-(2-Ethoxyethyl)-1H-pyrazol-4-amine” was not found, a method for the production of 2-ethoxyethyl acetate, which might be a related compound, has been described . The process involves esterification of ethyl cellosolve with acetic acid .

Molecular Structure Analysis

The molecular structure of a related compound, “1-(2-Ethoxyethyl)-2-(piperidin-4-yl)-1H-benzo[d]imidazole hydrochloride”, has been described with a linear formula of C16H24ClN3O .

Physical And Chemical Properties Analysis

A related compound, “1-[2-(2-Hydroxyethoxy)ethyl]piperazine”, has a molecular formula of C8H18N2O2 and a molecular weight of 174.24 g/mol .

Applications De Recherche Scientifique

Heterocyclic Compound Synthesis

Pyrazole derivatives serve as a significant class of heterocyclic compounds, which are central to the development of pharmaceuticals due to their diverse biological activities. The synthesis and chemical reactivity of pyrazole and its derivatives, such as in the creation of spiropyrans, spiropyrroles, and other heterocycles, showcase the compound's role as a versatile building block in organic synthesis. These compounds are synthesized through various chemical reactions, highlighting the importance of pyrazole derivatives in medicinal chemistry and drug discovery efforts (Gomaa & Ali, 2020).

Therapeutic Applications

Recent studies have explored the synthesis of pyrazoline derivatives for their potential as new anticancer agents. The extensive biological activity research into pyrazoline derivatives underscores their significance in pharmaceutical chemistry, where these compounds are investigated for their multifunctional applications, including anticancer activities (Ray et al., 2022).

Antioxidant and Anti-inflammatory Properties

Pyrazole scaffolds are central to the design of anti-inflammatory and antiviral drugs, demonstrating a broad spectrum of pharmacological activities. Their versatility and potential in creating novel therapeutic agents make them a crucial area of study for drug development, highlighting the scaffold's importance in medicinal chemistry (Karati et al., 2022).

Safety and Hazards

Mécanisme D'action

Target of Action

It is structurally similar to tetrofosmin , a diphosphine complexed with technetium 99, used for imaging to determine myocardial ischemia, infarcted myocardium, and assessment of left ventricular function . Therefore, it’s plausible that 1-(2-Ethoxyethyl)-1H-pyrazol-4-amine may interact with similar targets.

Mode of Action

Based on its structural similarity to tetrofosmin , it might interact with its targets in a similar manner. Tetrofosmin was developed to overcome the non-target uptake of radioligands by generating hetero-atomic compounds .

Pharmacokinetics

A structurally similar compound, bilastine, has been studied extensively . It is rapidly metabolized and has a longer duration of action due to its potent binding affinity to the H1 receptor .

Result of Action

For instance, Tetrofosmin is used in imaging to determine myocardial ischemia, infarcted myocardium, and assessment of left ventricular function .

Propriétés

IUPAC Name |

1-(2-ethoxyethyl)pyrazol-4-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13N3O/c1-2-11-4-3-10-6-7(8)5-9-10/h5-6H,2-4,8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPKFOPJUIUPIMM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCCN1C=C(C=N1)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 3-[(2-methoxyethyl)amino]butanoate](/img/structure/B6352377.png)

![Methyl 3-{[(2-methoxyphenyl)methyl]amino}butanoate](/img/structure/B6352383.png)

![1-N-[1-(Furan-2-yl)ethyl]benzene-1,2-diamine](/img/structure/B6352399.png)

![1-[1-(Thiophen-2-yl)ethyl]-2,3-dihydro-1H-1,3-benzodiazol-2-imine](/img/structure/B6352401.png)

![1-N-[1-(Thiophen-2-yl)ethyl]benzene-1,2-diamine](/img/structure/B6352403.png)

![[3-(3-Nitrophenyl)-1,2,4-oxadiazol-5-yl]methanamine](/img/structure/B6352414.png)

![Methyl 2-[1-(2-naphthyl)ethylidene]-1-hydrazinecarboxylate, 90%](/img/structure/B6352449.png)